

# Fmoc-Sar-Sar-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Sar-Sar-OH

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## In-Depth Technical Guide: Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of **Fmoc-Sar-Sar-OH**, a key building block in peptide synthesis, and a detailed protocol for its incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptides, can enhance enzymatic stability and influence conformation, making it a valuable component in peptidomimetic drug design.

### **Core Data Presentation**

The fundamental physicochemical properties of **Fmoc-Sar-Sar-OH** are summarized below.

Property	Value
Molecular Weight	453.49 g/mol
Chemical Formula	C24H27N3O5
Structure	Fmoc protected tri-sarcosine
Primary Use	Peptide synthesis, drug-peptide conjugates



# Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating **Fmoc-Sar-Sar-OH** is typically achieved through the iterative process of Fmoc solid-phase peptide synthesis. The following protocol outlines the key steps for the manual synthesis of a target peptide on a solid support resin.

## **Resin Preparation and Swelling**

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[1]

#### Procedure:

- Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted reaction vessel.[1]
- Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin.
- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to ensure complete solvating of the polymer beads.[1]
- After swelling, drain the DMF from the reaction vessel.[1]

### **Fmoc Deprotection**

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[1]

#### Procedure:

- Add a solution of 20% piperidine in DMF to the swollen resin.
- Agitate the mixture for 5-20 minutes at room temperature. The reaction is often performed in two shorter intervals to ensure complete deprotection.
- Drain the piperidine solution.



 Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

## **Amino Acid Coupling**

In this step, the carboxyl group of the incoming Fmoc-protected amino acid (in this case, it could be **Fmoc-Sar-Sar-OH** or another amino acid being added to it) is activated and then coupled to the newly freed N-terminal amine on the resin-bound peptide.

#### Procedure:

- In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt, typically in slight excess) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.
- To confirm the completion of the coupling reaction, a qualitative test such as the ninhydrin (Kaiser) test can be performed on a small sample of resin beads.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the target peptide sequence.

## **Cleavage and Final Deprotection**

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the completed peptide is cleaved from the solid support resin, and any acid-labile side-chain protecting groups are simultaneously removed.

Procedure:

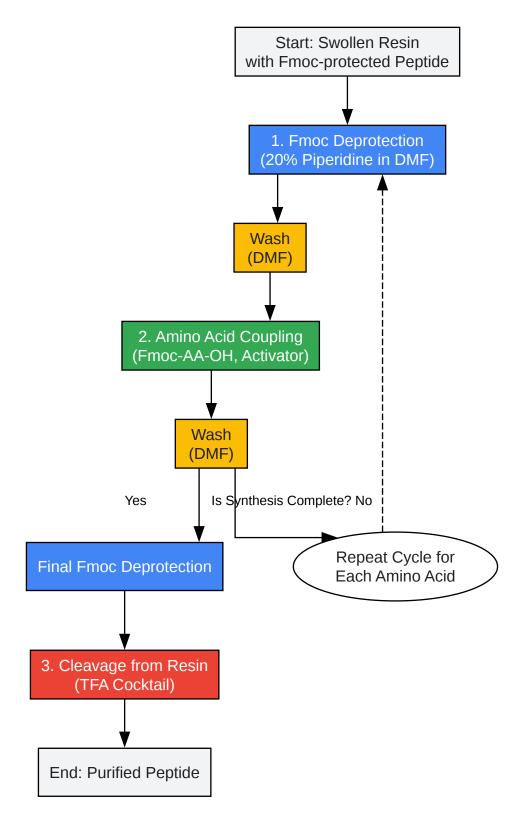


- Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is
  "Reagent K," which consists of Trifluoroacetic acid (TFA), phenol, water, thioanisole, and
  1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the
  peptide.
- Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room temperature for 2-4 hours.
- Filter the resin to collect the filtrate containing the cleaved peptide.
- The crude peptide is then typically precipitated from the filtrate using cold diethyl ether, collected by centrifugation, and dried. Further purification is achieved using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

## **Mandatory Visualizations**

The following diagrams illustrate the logical workflow of the experimental processes described.

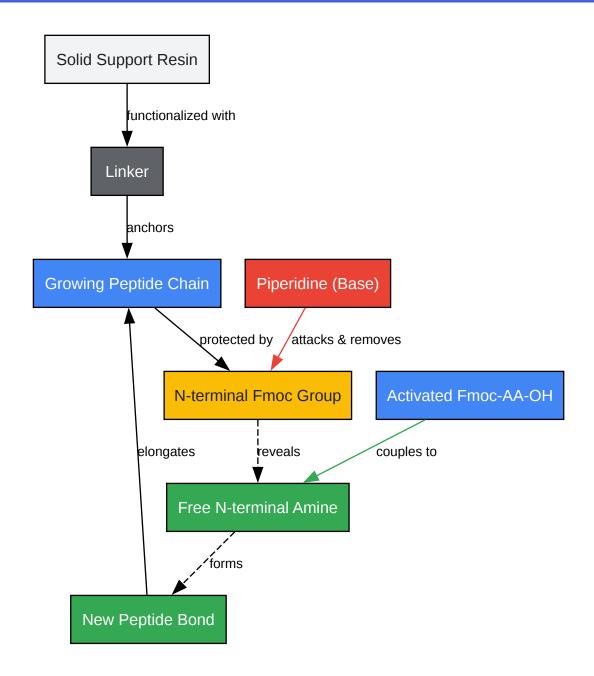




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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).





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Caption: Key molecular interactions in one cycle of SPPS.

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#### References

- 1. benchchem.com [benchchem.com]
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